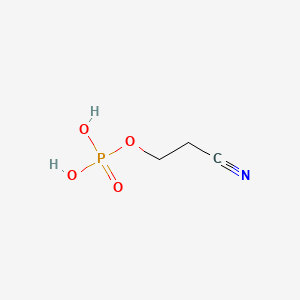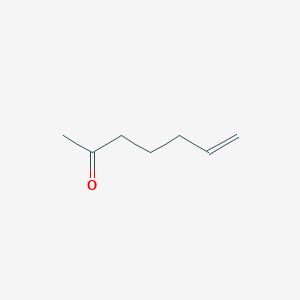
2-氰乙基二氢磷酸
描述
2-Cyanoethyl dihydrogen phosphate is a chemical compound with the molecular formula C3H6NO4P . It is commonly used in oligonucleotide synthesis as a phosphoramidite reagent for the protection and deprotection of nucleotide bases during solid-phase DNA and RNA synthesis . The compound plays a crucial role in the construction of synthetic DNA and RNA sequences.
科学研究应用
用于检测二氢磷酸盐的荧光传感器:二氢磷酸盐在各种化学和生物过程中起着至关重要的作用,对其进行灵敏的检测在从超分子化学到生命科学等领域都非常重要。荧光法因其简单性和测定低水平的能力而具有检测 H2PO4− 的优势。基于有机骨架在有机和水溶液中传感的 H2PO4− 荧光传感器的最新进展非常显着。这些传感器包括基于强度的“关闭”和“开启”荧光传感器,以及涉及两个发射输出的比率的比率荧光传感器(张等人,2014)。
环状寡脱氧核苷酸的合成:2-氰乙基二氢磷酸衍生物已被用于环状寡脱氧核苷酸的固相合成。此过程涉及通过环外氨基将核苷酸连接到固体支持物上,通过磷酸三酯法促进链延伸,合成包含多达 10 个碱基残基的环状寡脱氧核苷酸(Barbato 等人,1989)。
磷酸盐玻璃结构:磷酸盐玻璃,包括像 v-P2O5 这样的简单磷酸盐玻璃和二元磷酸盐成分,因其结构而受到研究,尤其是在固态激光器和低温密封玻璃等技术应用的背景下。了解这些材料的结构,包括无水超磷酸盐玻璃,对于其多样化的应用至关重要(布劳,2000)。
在药物应用中稳定蛋白质:已经研究了磷酸氢二氢胆碱 (CDHP) 增加蛋白质热稳定性的潜力。这是用重组人白细胞介素-2 (rhIL-2),一种治疗性蛋白质,进行研究的。即使在高于蛋白质热中点展开温度的情况下加热,CDHP 也有助于保留 rhIL-2 的结合活性。这项研究证明了胆碱 DHP 在提高蛋白质热稳定性方面的潜力,这对于药物应用非常重要(Foureau 等人,2012)。
用于环境应用的阴离子受体:已合成出新的大环化合物,其在溶液中对二氢磷酸盐和硫酸氢盐具有比硝酸盐更高的选择性。这种选择性表明在环境领域(例如需要从富硝酸盐废物混合物中选择性去除硫酸氢盐的核废料修复)中具有潜在应用(Sessler 等人,2004)。
药物离子液体中的生物相容性:已经评估了磷酸胆碱离子液体(包括磷酸氢二氢胆碱 (CDHP))的生物相容性和细胞毒性,以用于潜在的药物应用。这些研究对于确定新型离子液体在生物医学应用中的安全性至关重要。CDHP 显示出作为稳定赋形剂或蛋白质治疗剂溶剂的潜力,而没有固有的细胞毒性(Weaver 等人,2010)。
有机合成中的催化应用:二氢磷酸盐已被用作有机合成过程中的催化剂。例如,磷酸二氢钠被用作通过一锅三组分反应合成 α-氨基腈衍生物的催化剂,具有高产率、反应时间短和条件温和等优点(Karimi-Jaberi & Bahrani, 2021)。
磷酸二氢钾晶体中的激光损伤阈值:磷酸二氢钾 (KDP) 在高功率激光频率转换中很重要,但其较低的激光损伤阈值限制了其应用。研究表明,掺入晶体基质中的有机杂质会显着影响激光损伤阈值,突出了晶体纯度在激光应用中的重要性(Singleton 等人,1988)。
磷酸镁水泥的开发:磷酸镁水泥 (MPC) 因其快速凝固、早期强度获得和粘合质量等特性而被用于各种应用,包括生物医学领域。已探索 MPC 的新配方作为硬组织应用的潜在生物材料,并修改了放热和凝固动力学以满足临床要求(Mestres & Ginebra, 2011)。
属性
IUPAC Name |
2-cyanoethyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6NO4P/c4-2-1-3-8-9(5,6)7/h1,3H2,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDPBWLDVFCXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275763 | |
| Record name | 2-cyanoethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanoethyl dihydrogen phosphate | |
CAS RN |
2212-88-6 | |
| Record name | 3-(Phosphonooxy)propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 226247 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC226247 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyanoethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049739.png)




![Benzene, [[(3-bromo-2-propynyl)oxy]methyl]-](/img/structure/B3049750.png)







